molecular formula C44H28N4Zn-2 B076712 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc CAS No. 14074-80-7

5,10,15,20-Tetraphenyl-21H,23H-porphine zinc

Cat. No.: B076712
CAS No.: 14074-80-7
M. Wt: 678.1 g/mol
InChI Key: FGEZGTKFMCNEOZ-UHFFFAOYSA-N
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Description

Zinc tetraphenylporphyrin is a zinc porphyrin. It has a role as a fluorochrome.

Biochemical Analysis

Biochemical Properties

Zinc meso-tetraphenylporphine has been used in various biochemical applications. For instance, it has been used in a fullerene-based photocatalyst (C60-ZnTPP) capable of regenerating NAD+ through oxidation of NADH by photogenerated holes . This process involves the interaction of Zinc meso-tetraphenylporphine with NADH, a key molecule in cellular metabolism .

Cellular Effects

The cellular effects of Zinc meso-tetraphenylporphine are primarily observed in its role as a photocatalyst in the regeneration of NAD+. This process is crucial for various cellular functions, including energy production and the regulation of several metabolic processes .

Molecular Mechanism

Zinc meso-tetraphenylporphine and C60 are combined as a donor-acceptor structure with a robust internal electric field, ensuring ultrafast and long-lived charge separation and transfer . This is conducive to improving the performance of photocatalytic regeneration of NAD+, thereby influencing various molecular mechanisms within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, Zinc meso-tetraphenylporphine has demonstrated the ability to regenerate NAD+ within 5 hours under visible light illumination . This suggests that the compound has a significant temporal effect on cellular function in both in vitro and in vivo studies .

Metabolic Pathways

Zinc meso-tetraphenylporphine plays a role in the metabolic pathway involving the regeneration of NAD+ . NAD+ is a crucial cofactor in various enzymatic reactions, and its regeneration is essential for maintaining cellular metabolism .

Biological Activity

5,10,15,20-Tetraphenyl-21H,23H-porphine zinc (ZnTPP) is a metalloporphyrin that has garnered significant attention due to its diverse biological activities, particularly in the fields of photodynamic therapy (PDT), antibacterial applications, and as a photocatalyst. This article delves into the biological activity of ZnTPP, supported by recent research findings and case studies.

Photodynamic Therapy (PDT)

ZnTPP has been extensively studied for its potential in photodynamic therapy, particularly against various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) upon irradiation with light, leading to cytotoxic effects on targeted cells.

Key Findings:

  • A comparative study demonstrated that ZnTPP nanohybrids combined with dextran-graft-polyacrylamide and silver or gold nanoparticles exhibited significant anticancer activity against LNCaP prostate cancer cells when exposed to 420 nm light. The silver-containing nanohybrids showed an impressive 82% cytotoxicity compared to 45% for gold nanohybrids .
  • The effectiveness of ZnTPP as a photosensitizer is attributed to its stability, efficient light absorption, and high yield of ROS photogeneration. These properties make it a valuable candidate for PDT applications .

Antibacterial Activity

ZnTPP also exhibits notable antibacterial properties. Recent studies have explored its use in conjunction with copper nanoparticles to enhance its antibacterial efficacy.

Research Insights:

  • A study reported the synthesis of ZnTPP/Cu nanoparticles (Cu-NPs) which demonstrated significant antibacterial activity against Staphylococcus aureus and other gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated that the ZnTPP/Cu-NPs effectively inhibited bacterial growth .
  • The incorporation of ZnTPP into nanocomposites was achieved through a green synthesis method that involved visible light irradiation, which not only improved the antibacterial properties but also maintained the structural integrity of the porphyrin .

Table 1: Summary of Biological Activities of ZnTPP

Activity Description Reference
Anticancer Significant cytotoxicity against prostate cancer cells using nanohybrids
Antibacterial Effective against Staphylococcus aureus with low MIC values
Photocatalytic Functions as a self-reporting photocatalyst in various biochemical assays

Mechanistic Studies

The mechanism by which ZnTPP exerts its biological effects involves complex interactions at the molecular level. For instance:

  • In PDT, upon light activation, ZnTPP transitions to an excited state that facilitates energy transfer and ROS production, leading to cellular damage in targeted tissues.
  • The structural characteristics of ZnTPP allow it to interact favorably with cellular components, enhancing its efficacy as both a photosensitizer and an antibacterial agent.

Scientific Research Applications

Photodynamic Therapy

Mechanism and Efficacy
Photodynamic therapy (PDT) utilizes photosensitizers like ZnTPP to produce reactive oxygen species upon light activation. This process is particularly effective in targeting cancer cells. Studies have demonstrated that ZnTPP can be incorporated into nanohybrids with dextran-graft-polyacrylamide and gold/silver nanoparticles to enhance its photodynamic activity. For instance, one study reported that the ZnTPP/dextran-graft-polyacrylamide/silver nanoparticle hybrid exhibited an impressive 82% cytotoxic effect against LNCaP prostate cancer cells when irradiated with light at 420 nm .

Case Study: Anticancer Applications
A comparative study of the anticancer activities of various ZnTPP-based nanohybrids showed that those containing silver nanoparticles significantly outperformed their gold counterparts in inducing cell death. This highlights the potential of ZnTPP as a powerful agent in PDT for cancer treatment, particularly when optimized through nanotechnology .

Catalysis

Reduction Reactions
ZnTPP has shown promise as a catalyst in various reduction reactions, including carbon dioxide reduction and hydrogen evolution reactions. Research indicates that metallated porphyrins can facilitate these reactions more effectively than their non-metallated counterparts. For example, studies have demonstrated that ZnTPP can be utilized to enhance the efficiency of catalytic processes due to its ability to stabilize reaction intermediates .

Experimental Findings
In laboratory settings, ZnTPP has been successfully synthesized and characterized using techniques such as UV-Vis spectroscopy and infrared spectroscopy. These studies confirm its potential as a catalyst for various chemical transformations, paving the way for further exploration in industrial applications .

Materials Science

Optoelectronic Applications
ZnTPP exhibits unique optical properties, making it a candidate for applications in optoelectronics. Its strong absorption bands and fluorescence characteristics allow for its use in organic light-emitting diodes (OLEDs) and solar cells. The ability of ZnTPP to act as a photosensitizer also opens avenues for its application in solar energy conversion technologies .

Research Insights
Recent advancements have shown that incorporating ZnTPP into polymer matrices can enhance the performance of OLED devices. The compound's photophysical properties enable efficient charge transport and light emission, which are critical for developing high-performance optoelectronic devices .

Comprehensive Data Table

Application AreaKey FindingsReference
Photodynamic TherapyZnTPP-based nanohybrids show up to 82% cytotoxicity against cancer cells
CatalysisEffective in CO2 reduction and hydrogen evolution reactions
Materials SciencePotential use in OLEDs due to strong absorption and fluorescence properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,10,15,20-tetraphenyl-21H,23H-porphine zinc, and how do reaction conditions influence yield?

The compound is typically synthesized via metallation of free-base tetraphenylporphyrin (TPP) with zinc acetate. Evidence indicates two high-yield routes:

  • Route 1 : Direct reaction of TPP with zinc acetate in refluxing DMF or chloroform/methanol mixtures, achieving yields up to 98% .
  • Route 2 : Using pre-formed TPP (synthesized via Adler-Longo method) followed by zinc insertion under inert conditions. Key factors affecting yield include solvent polarity, reaction time, and stoichiometric ratios. Impurities from incomplete metallation can be minimized by monitoring reaction progress via UV-Vis spectroscopy (e.g., Soret band shifts from 418 nm for TPP to 424 nm for Zn-TPP) .

Q. How can researchers characterize the structural and electronic properties of this zinc porphyrin?

Essential characterization techniques include:

  • UV-Vis Spectroscopy : Zn-TPP exhibits a strong Soret band (~424 nm) and Q-bands (550–600 nm), with shifts indicating metal coordination or solvent effects .
  • NMR : Paramagnetic broadening in 1^1H NMR is absent due to Zn(II)’s diamagnetic nature, allowing clear phenyl proton signals (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 678.11 (C44_{44}H28_{28}N4_4Zn) .
  • X-ray Crystallography : Limited data exist, but analogous structures (e.g., Cu-TPP) show planar porphyrin cores with axial ligand interactions .

Q. What are the solubility and stability considerations for this compound in various solvents?

Zn-TPP is insoluble in water but soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH2_2Cl2_2, CHCl3_3). Stability is compromised in acidic/basic conditions, which demetallate the porphyrin. Storage under inert gas (e.g., Ar) prevents oxidation of the porphyrin macrocycle .

Advanced Research Questions

Q. How does zinc coordination influence the photophysical properties compared to other metalated TPP derivatives?

Zn-TPP exhibits:

  • Enhanced Fluorescence : Quantum yields (~0.03) are higher than free-base TPP due to reduced non-radiative decay from rigid metal coordination .
  • Redox Activity : Zn(II) centers enable reversible one-electron oxidation (E1/2_{1/2} ~ +0.8 V vs. SCE), critical for photocatalytic applications. Contrast with Cu-TPP, which shows quenched fluorescence from paramagnetic Cu(II), or Mn-TPP, which exhibits catalytic activity in oxidation reactions .

Properties

CAS No.

14074-80-7

Molecular Formula

C44H28N4Zn-2

Molecular Weight

678.1 g/mol

IUPAC Name

5,10,15,20-tetraphenylporphyrin-22,24-diide;zinc

InChI

InChI=1S/C44H28N4.Zn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;

InChI Key

FGEZGTKFMCNEOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Zn+2]

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Zn]

Key on ui other cas no.

14074-80-7

physical_description

Purple crystals;  [Alfa Aesar MSDS]

Synonyms

zinc tetraphenylporphyrin
zinc(II) tetraphenylporphyrin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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